MART-1 (26-35) human
Description
Historical Discovery and Nomenclature of MART-1/Melan-A Antigen
The discovery of MART-1/Melan-A in 1994 marked a pivotal advancement in melanoma immunology. Two independent research groups identified the antigen through distinct approaches:
- Kawakami et al. at the National Cancer Institute isolated it using tumor-infiltrating lymphocytes from melanoma patients, coining the term MART-1 (Melanoma Antigen Recognized by T-cells).
- Coulie et al. in Belgium identified the same antigen through cDNA library screening and named it Melan-A (Melanocyte Antigen).
The dual nomenclature persists, with MART-1 emphasizing its immunogenic properties and Melan-A reflecting its cellular origin. The MLANA gene resides on chromosome 9p24.1 and encodes a 118-amino acid transmembrane protein with a single hydrophobic domain. Early structural studies revealed its role in stabilizing melanosomal proteins like GP100 (PMEL) and GPCR143, critical for melanosome maturation.
Biological Significance in Melanocyte Differentiation and Melanoma Pathogenesis
MART-1/Melan-A exhibits lineage-restricted expression, limited to:
Key Functional Roles:
- Melanosome Biogenesis :
MART-1 localizes to the trans-Golgi network and early melanosomes, facilitating the structural organization of premelanosomes. Quantitative immunoelectron microscopy shows its enrichment in coated vesicles and limiting membranes of immature melanosomes. - Transcriptional Regulation :
The microphthalmia-associated transcription factor (MITF) directly regulates MLANA expression. MITF binds conserved E-box motifs in the MLANA promoter, creating a co-expression network with SILV/PMEL17 (gp100) and tyrosinase. - Diagnostic Utility :
Antibodies against MART-1 (e.g., clone A103) are used histologically to distinguish melanocytic tumors from non-melanocytic malignancies. Unlike HMB-45, MART-1 retains expression in spindle-cell and desmoplastic melanomas.
Table 1: MITF-Regulated Melanoma Antigens
| Gene | Protein | Function | Diagnostic Use |
|---|---|---|---|
| MLANA | MART-1 | Melanosome stabilization | Melanoma marker (A103) |
| SILV | PMEL/gp100 | Melanin polymerization | HMB-45 antibody target |
| MITF | MITF | Master melanocyte regulator | D5 antibody target |
Rationale for Studying the 26-35 Epitope Fragment
The MART-1 (26-35) epitope has become a cornerstone of melanoma vaccine development due to three interrelated factors:
Immunodominance and T-Cell Recognition
- HLA-A0201 Restriction :
Over 40% of Caucasians express HLA-A0201, making this epitope a high-priority therapeutic target. The decamer EAAGIGILTV binds HLA-A*0201 with higher stability (half-life >6 hours) than the nonamer AAGIGILTV (27-35). - High Precursor Frequency :
Approximately 1 in 1,000 circulating CD8+ T cells recognizes MART-1 (26-35), a frequency unmatched by other tumor-associated antigens.
Escape from Central Tolerance
Medullary thymic epithelial cells (mTECs) express a truncated MLANA transcript lacking exons encoding the 26-35 epitope. Consequently, T cells specific for this region evade negative selection, enabling a robust peripheral repertoire.
Enhanced Immunogenicity of Modified Peptides
Substitution of glutamic acid (E) at position 1 with alanine (A) in the analog ELAGIGILTV improves HLA-A*0201 binding affinity by 100-fold compared to the native decamer. This modification enhances T-cell activation in vitro and in clinical trials.
Table 2: Comparative Peptide Binding to HLA-A*0201
| Peptide | Sequence | Binding Affinity (IC50 nM) | T-Cell Response |
|---|---|---|---|
| Native (26-35) | EAAGIGILTV | 320 | Moderate |
| Analog (26-35) | ELAGIGILTV | 3.2 | High |
| Native (27-35) | AAGIGILTV | >1,000 | Low |
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIOKRGNEZUFAI-NMIMMQBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N10O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin and Linker Selection
Amino Acid Protection and Coupling
-
Fmoc Protection : N-terminal Fmoc groups are removed using 20% piperidine in DMF.
-
Coupling Reagents : HBTU/HOBt or HCTU in DMF facilitate rapid amide bond formation, with double couplings for sterically hindered residues (e.g., Ile, Leu).
Traditional SPPS Protocol for MART-1 (26-35)
A representative synthesis protocol derived from industry and academic sources follows:
Stepwise Assembly
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Resin Swelling : Wang resin is swollen in DMF for 30 min.
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Fmoc Deprotection : Treated with 20% piperidine/DMF (2 × 5 min).
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Coupling : 4 eq Fmoc-amino acid, 4 eq HCTU, 8 eq DIPEA in DMF, agitated for 1 h.
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Wash Cycles : DMF (3×) and DCM (2×) after each coupling.
Process Monitoring
Advanced SPPS Methodologies
Solvent-Free Wash Elimination (Nature, 2023)
A groundbreaking method eliminates washing steps by evaporating Fmoc deprotection reagents (e.g., piperidine) at 40°C under nitrogen flush:
| Parameter | Traditional SPPS | Wash-Free SPPS |
|---|---|---|
| Solvent Consumption | 500 mL/g peptide | 25 mL/g peptide |
| Cycle Time | 2 h | 45 min |
| Purity (HPLC) | 97.2% | 96.8–97.5% |
This approach reduced waste by 95% while maintaining peptide integrity, validated for sequences up to 89 amino acids.
Post-Synthesis Processing
Cleavage and Deprotection
Purification
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HPLC Conditions :
Analytical Validation
Structural Characterization
Functional Assays
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T-Cell Activation : 10 µg/mL peptide pulsed onto T2 cells induces TNF-α secretion in CTLs.
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MHC Binding Affinity : Relative affinity 4× higher than MART-1 (27-35) (Table 1).
Challenges and Optimization Strategies
Aggregation During Synthesis
The hydrophobic stretch (Gly28–Ile32) promotes β-sheet formation, requiring:
Chemical Reactions Analysis
Types of Reactions: MART-1 (26-35) human primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Cleavage from Resin: Trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products: The primary product is the MART-1 (26-35) peptide itself, with potential minor by-products being truncated or misfolded peptides .
Scientific Research Applications
Chemistry: MART-1 (26-35) human is used in the study of peptide synthesis techniques and the development of peptide-based assays.
Biology: In biological research, this compound is used to study T cell recognition and immune responses. It serves as a model antigen for investigating the mechanisms of antigen processing and presentation .
Medicine: this compound is widely used in cancer immunotherapy, particularly for melanoma. It is employed in the development of cancer vaccines and adoptive cell therapies. The peptide is used to stimulate MART-1-specific cytotoxic T lymphocytes (CTLs) for targeted cancer treatment .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents for melanoma .
Mechanism of Action
MART-1 (26-35) human exerts its effects by being presented on the surface of melanoma cells in complex with major histocompatibility complex (MHC) molecules. This peptide-MHC complex is recognized by MART-1-specific cytotoxic T cells, leading to the activation and proliferation of these T cells. The activated T cells then target and kill melanoma cells expressing the MART-1 antigen .
Molecular Targets and Pathways:
Molecular Targets: MART-1-specific T cell receptors (TCRs) on cytotoxic T cells.
Comparison with Similar Compounds
Structural and Functional Differences
MART-1 (27-35) Human
- Sequence : AAGIGILTV (residues 27–35) .
- Key Differences :
- Shorter by one N-terminal residue (lacks Glu26) .
- Lower thermal stability: Native MART-1 (27-35) forms MHC complexes with a half-life ($t_{1/2}$) of 4.4 hours, compared to 3.2 hours for MART-1 (26-35) .
- Reduced T-cell activation: Produces lower IFN-γ levels compared to modified MART-1 (26-35) variants (e.g., A27L) .

NY-ESO-1 (157-165)
Modified MART-1 Variants
- A27L (MART-1 (26-35) A27L): Substitution: Alanine27 → Leucine . Enhanced immunogenicity: Induces 2–3× higher IFN-γ levels compared to native MART-1 (26-35) .
- ELAGIGILTV (Anchor-modified MART-1 (26-35)) :
Stability and MHC Binding Kinetics
| Compound | $t_{1/2}$ (Hours) | $K_D$ (Affinity) | Key Modification |
|---|---|---|---|
| MART-1 (26-35) native | 3.2 | 2.4 mM | None |
| MART-1 (26-35) A27L | 16.9 | 0.15 mM | Anchor residue substitution (A27L) |
| MART-1 (27-35) native | 4.4 | 1.8 mM | None |
| MART-1 (27-35) anchor-mod | 6.9 | 0.9 mM | Leucine substitution |
| NY-ESO-1 (157-165) | N/A | 52.6 nM | None |
Notes:
- Anchor modifications (e.g., A27L) significantly enhance MHC binding and complex stability, with MART-1 (26-35) A27L showing the largest improvement ($t_{1/2} = 16.9$ hours vs. 3.2 hours) .
- NY-ESO-1 (157-165) exhibits nanomolar affinity, making it superior in binding but less melanoma-specific than MART-1 peptides .
Immunogenicity and T-Cell Responses
MART-1 (26-35) vs. MART-1 (27-35) :
- IFN-γ Production : MART-1 (26-35) induces lower IFN-γ levels than A27L variants but higher than MART-1 (27-35) .
- IL-2 Modulation: Melanoma-derived peptide fractions inhibit IL-2 release in response to native MART-1 (26-35). However, the superagonist variant MART-1 (27-35) 1L restores IL-2 production, unlike MART-1 (26-35) 2L .
Cross-Reactivity :
- No such data exist for MART-1 (26-35), suggesting its recognition is more tumor-specific.
Clinical and Therapeutic Implications
- Vaccine Efficacy : Modified MART-1 (26-35) peptides (e.g., ELAGIGILTV) show superior CD8+ T-cell priming in clinical trials compared to native peptides .
- Combination Therapies: MART-1 (26-35) is used in nanovaccines with anti-PD-1/OX40 antibodies, enhancing dendritic cell targeting and T-cell activation .
Biological Activity
MART-1 (Melanoma Antigen Recognized by T cells-1), also known as Melan-A, is a differentiation antigen predominantly expressed in melanocytes and melanoma cells. The peptide fragment MART-1 (26-35), corresponding to amino acids 26-35 of the MART-1 protein, plays a crucial role in immune recognition by cytotoxic T lymphocytes (CTLs). This article explores the biological activity of the MART-1 (26-35) peptide, focusing on its mechanisms of action, immune responses, and implications for cancer immunotherapy.
1. Structure and Function
MART-1 (26-35) is recognized by CD8+ T cells in the context of the MHC class I molecule HLA-A*0201. This peptide is critical for eliciting an immune response against melanoma cells. The sequence of the native peptide is EAAGIGILTV, with a variant containing Leucine at position 27 (ELAGIGILTV) showing enhanced binding affinity and stability .
2.1 T Cell Activation
The recognition of MART-1 (26-35) by CTLs is facilitated by its presentation on MHC molecules. Studies have shown that MART-1-specific CTLs can effectively lyse melanoma cells presenting this epitope. However, tumor cells can develop resistance through various mechanisms, including alterations in antigen processing pathways .
2.2 Immune Evasion
Research indicates that melanoma cells can evade immune detection by downregulating components of the ubiquitin-proteasome system (UPS), which is essential for proper antigen processing. Specifically, the deregulation of p97/VCP, a non-inducible component of the endoplasmic reticulum-associated degradation (ERAD) pathway, has been implicated in this immune escape mechanism . Restoration of p97/VCP expression in resistant melanoma cell lines has been shown to enhance recognition by MART-1 (26-35)-specific CTLs, highlighting its role in maintaining immune surveillance .
3.1 Cancer Immunotherapy
MART-1 (26-35) has emerged as a target for cancer immunotherapy strategies, including peptide vaccines and adoptive T cell therapy. The ability to generate a robust CTL response against this peptide makes it an attractive candidate for therapeutic interventions aimed at melanoma .
3.2 Case Studies
Clinical trials have demonstrated the efficacy of MART-1-targeted therapies:
- A phase I/IIa trial involving MART-1 TCR gene-modified T cells showed promising results in treating metastatic melanoma, with a significant proportion of patients exhibiting tumor regression following treatment .
- Another study highlighted that HLA-A*0201-positive patients exhibited high frequencies of MART-1-reactive CTLs, correlating with favorable clinical outcomes when treated with MART-1-based therapies .
4. Data Summary
The following table summarizes key findings related to the biological activity and clinical implications of MART-1 (26-35):
5. Conclusion
MART-1 (26-35) plays a pivotal role in the immune response against melanoma, serving as a target for innovative therapeutic strategies. Understanding the mechanisms underlying its recognition and the pathways involved in immune evasion is essential for developing effective treatments. Continued research into MART-1-targeted therapies holds promise for improving outcomes in melanoma patients and potentially other cancers expressing this antigen.
Q & A
Q. What is the structural basis of MART-1 (26-35) interaction with HLA-A*0201?
The interaction is defined by the X-ray crystallography structure of the human 199.16 T-cell receptor (TCR) complexed with MART-1 (26-35), HLA-A2, and β2-microglobulin (PDB ID: 5NQK). This structure reveals critical residues in the peptide-binding groove of HLA-A*0201 and TCR contact sites, enabling rational design of peptide variants for enhanced immunogenicity. Researchers should use structural modeling tools (e.g., PyMOL) to analyze hydrogen bonding and hydrophobic interactions between the peptide and MHC .
Q. How is MART-1 (26-35) utilized in T-cell activation assays?
The peptide is used to stimulate CD8+ cytotoxic T lymphocytes (CTLs) in in vitro assays. For example, EC50 values for T-cell activation can be determined using TCR-transduced KO cells (e.g., DMF5 TCRαβ-KO models). The native MART-1 (26-35) peptide (EAAGIGILTV) exhibits an EC50 of 130 ng/mL, while the A27L variant (ELAGIGILTV) shows improved potency (EC50 = 16 ng/mL) . Include negative controls like scrambled peptides (e.g., AIEIAGGLTV) to validate specificity .
Q. What are the recommended solubility and storage conditions for MART-1 (26-35)?
The peptide has good aqueous solubility. For long-term storage, prepare stock solutions in sterile PBS or DMSO, aliquot to avoid freeze-thaw cycles, and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). For solubility enhancement, warm the solution to 37°C and sonicate briefly .
Advanced Research Questions
Q. How can researchers resolve discrepancies in peptide-MHC complex stability measurements across techniques?
Differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) may yield divergent half-life values due to temperature differences. For MART-1 (26-35)/HLA-A2 complexes, DSF at 37°C reported a half-life of 3.2 hours, while SPR at 25°C measured 1.7 hours. Normalize data by replicating conditions (e.g., temperature, buffer) and validate with complementary methods like fluorescence anisotropy .
Q. What experimental design optimizes comparisons between native MART-1 (26-35) and modified variants (e.g., A27L)?
Use a multi-parametric approach:
- Binding affinity : Measure MHC-peptide stability via DSF or SPR.
- Immunogenicity : Quantify IFN-γ secretion (e.g., A27L induces ~25x higher IFN-γ vs. native peptide) using ELISpot or intracellular staining .
- Functional avidity : Perform serial dilutions in T-cell activation assays to calculate EC50 values . Include dose-response curves and statistical validation (e.g., ANOVA for inter-group differences).
Q. How do anchor residue modifications impact peptide immunogenicity and MHC binding?
Substitutions at primary anchor residues (e.g., position 2 for HLA-A*0201) alter peptide-MHC stability. For MART-1 (26-35), replacing Ala27 with Leu (A27L) increases HLA-A2 binding affinity by 25-fold and extends complex half-life from 3.2 to 16.9 hours. Use alanine scanning or site-directed mutagenesis to systematically evaluate anchor residues, followed by in vitro T-cell assays .
Q. What controls are essential when assessing scrambled peptides in T-cell assays?
Include:
- Negative control : Scrambled MART-1 (26-35) (e.g., AIEIAGGLTV) to confirm assay specificity.
- Positive control : A known immunogenic peptide (e.g., NY-ESO-1 157-165).
- Vehicle control : Solvent (e.g., DMSO) to exclude non-specific effects. Validate using flow cytometry for T-cell activation markers (e.g., CD69, CD137) .
Q. How can structural data inform the design of MART-1 (26-35) analogs for enhanced TCR recognition?
Analyze the 5NQK structure to identify TCR contact residues (e.g., Glu26, Ile30). Introduce substitutions (e.g., hydrophobic or charged residues) at these positions and test using tetramer staining or functional assays. For example, the A27L variant improves TCR-pMHC interaction kinetics, leading to higher T-cell activation .
Methodological Notes
- Data Contradictions : Address discrepancies in stability assays by standardizing experimental parameters (e.g., temperature, peptide concentration) and cross-validating with orthogonal techniques .
- Statistical Rigor : Report mean ± SEM for triplicate experiments and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
- Ethical Compliance : For in vivo studies, ensure protocols align with institutional review boards (IRBs) and include detailed participant selection criteria (e.g., HLA-A*0201+ donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

